molecular formula C18H16F4N2O4 B2854879 N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1798038-15-9

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2854879
CAS No.: 1798038-15-9
M. Wt: 400.33
InChI Key: VPLAVYWMKGHXAS-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features both fluorinated and methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-fluorophenylacetic acid with methanol to form 3-fluorophenyl methyl ether. This intermediate is then reacted with oxalyl chloride to produce the corresponding acid chloride. The final step involves the reaction of this acid chloride with 4-(trifluoromethoxy)aniline under controlled conditions to yield the desired oxalamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluorobenzaldehyde, while reduction can produce 3-fluorophenylethanol .

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3-chlorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
  • N1-(2-(3-bromophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
  • N1-(2-(3-methylphenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Uniqueness

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of both fluorinated and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds .

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O4/c1-27-15(11-3-2-4-12(19)9-11)10-23-16(25)17(26)24-13-5-7-14(8-6-13)28-18(20,21)22/h2-9,15H,10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLAVYWMKGHXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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